molecular formula C11H8F3NO3S B2841530 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone CAS No. 342885-53-4

2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone

Cat. No.: B2841530
CAS No.: 342885-53-4
M. Wt: 291.24
InChI Key: RKZHAYBBFCRIBH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone (CAS: 342885-53-4) is a fluorinated indole derivative with the molecular formula C₁₁H₈F₃NO₃S and a molecular weight of 291.25 g/mol . The compound features a trifluoroacetyl group at the 3-position of the indole ring, substituted with a methylsulfonyl moiety at the indole nitrogen. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3S/c1-19(17,18)15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZHAYBBFCRIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylsulfonyl Group Introduction

The synthesis begins with the sulfonylation of indole’s nitrogen atom. Treating indole with methylsulfonyl chloride (MsCl) in the presence of a base, such as potassium carbonate (K₂CO₃), yields 1-(methylsulfonyl)-1H-indole. This step typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields exceeding 85%. The electron-withdrawing nature of the methylsulfonyl group directs subsequent electrophilic substitutions to the indole’s 3-position.

Optimization and Challenges

Phase-transfer catalysts, such as tetrabutylphosphonium bromide (TBPB), enhance reaction efficiency in aqueous media. A study demonstrated that combining K₂CO₃ (15 mol%) and TBPB (15 mol%) in water facilitated sulfonylation with minimal byproducts, avoiding column chromatography. However, over-sulfonylation or ring oxidation may occur if reaction times exceed 12 hours.

Friedel-Crafts Acylation at the 3-Position

Trifluoroacetyl Group Introduction

The trifluoroacetyl moiety is introduced via Friedel-Crafts acylation. 1-(Methylsulfonyl)-1H-indole reacts with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). For example, AlCl₃ (1.2 equiv) in DCM at −10°C for 6 hours affords the target compound in 78% yield. The reaction exploits the indole’s inherent C3 nucleophilicity, amplified by the methylsulfonyl group’s electron-withdrawing effect.

Green Chemistry Approaches

Recent protocols replace traditional Lewis acids with recyclable catalysts. A metal-free method utilizing 2,2,2-trifluoroethanol (TFE) as both solvent and promoter achieved 82% yield under reflux conditions. TFE stabilizes the acylium ion intermediate, enabling efficient electrophilic substitution without metal residues.

Alternative Synthesis Routes

Oxidative Trifluoromethylation

A metal-free approach employs sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source. Heating 1-(methylsulfonyl)-1H-indole with CF₃SO₂Na (2.0 equiv) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C for 24 hours introduces the trifluoromethyl group directly at the 3-position, yielding 70% product. This method avoids hazardous reagents like CF₃I and suits large-scale synthesis.

Hydroarylation of Fluorinated Alkynes

A novel hydroarylation strategy reacts 1-(methylsulfonyl)-1H-indole with ethyl 4,4,4-trifluoro-3-(indol-3-yl)but-2-enoate in TFE. This one-pot reaction, conducted at 60°C for 8 hours, achieves 88% yield with 100% atom economy. The mechanism involves TFE-mediated protonation of the alkyne, followed by indole’s conjugate addition.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Advantages Limitations
Friedel-Crafts (AlCl₃) TFAA, AlCl₃, DCM, −10°C 78% High regioselectivity Metal residues, low scalability
Green Acylation (TFE) TFAA, TFE, reflux 82% Solvent recyclability, metal-free Longer reaction time (12 hours)
Oxidative CF₃ (CF₃SO₂Na) CF₃SO₂Na, TBHP, CH₃CN, 80°C 70% Avoids toxic reagents Moderate yield
Hydroarylation Ethyl trifluorobut-2-enoate, TFE, 60°C 88% Atom-economical, one-pot synthesis Requires specialized alkyne substrates

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds where the trifluoromethyl group is replaced by the nucleophile.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of therapeutic agents. Ongoing research is exploring its potential to develop new drugs targeting various diseases, particularly those involving enzyme interactions and receptor binding.

Biological Research

In biological systems, 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone can be utilized to study the effects of fluorinated indole derivatives. Its interactions with enzymes and receptors can provide insights into molecular mechanisms underlying various biological processes. The compound's ability to modulate protein activity through hydrophobic interactions and π-π stacking is of particular interest.

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules. Its unique chemical properties allow for the creation of derivatives that may exhibit enhanced biological activity or novel functionalities.

Industrial Applications

In industry, the compound can be employed in developing advanced materials such as fluorinated polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone exhibit significant anticancer properties. In studies conducted by the National Cancer Institute (NCI), compounds related to this structure showed promising results against various human tumor cell lines, indicating potential for further development in cancer therapeutics.

Case Study 2: Enzyme Interaction Studies

Investigations into the interaction of this compound with specific enzymes have revealed its potential as a tool for understanding enzyme mechanisms and pathways in biological systems. The structural features allow it to act as a competitive inhibitor or modulator in enzymatic reactions.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone (Target) C₁₁H₈F₃NO₃S 1-(methylsulfonyl)-indole 291.25 Not reported High polarity, potential kinase inhibition
2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol C₁₆H₁₂F₃NO Phenyl, hydroxyl 291.27 122–124 High yield (96%), orange solid
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone C₁₀H₅BrF₃NO 5-Bromo-indole 292.05 Not reported Halogenated analog for cross-coupling
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one C₁₁H₈F₃NO₂ 5-Methoxy-indole 243.18 Not reported Electron-rich indole, enhanced solubility
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S Phenylsulfonyl 299.34 Not reported Acute toxicity (H302), skin irritation

Key Observations :

Substituent Electronic Effects: The methylsulfonyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the 5-methoxy analog .

Synthetic Yields :

  • The phenyl-substituted analog (2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol) achieves a 96% yield under phase-transfer catalysis in water , suggesting that the methylsulfonyl variant might require optimized conditions due to steric hindrance.

Biological and Safety Profiles :

  • The phenylsulfonyl analog exhibits acute oral toxicity (Category 4) and skin irritation , whereas the methylsulfonyl group’s smaller size may mitigate these risks.
  • Brominated derivatives (e.g., 5-bromo analog) are valuable intermediates in Suzuki-Miyaura cross-coupling for drug discovery .

Functional Group Modifications in Indole Derivatives

Key Insights :

  • Trifluoroethyl Ketones vs. Chalcones : The α,β-unsaturated ketone in chalcones (e.g., antimalarial derivatives ) enables conjugation-driven reactivity, whereas the trifluoroacetyl group enhances metabolic stability and lipophilicity.
  • Hydroxyethyl Analogs: The hydroxyl group in 2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanol allows for chiral resolution, contrasting with the ketone’s rigidity in the target compound.

Biological Activity

2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a trifluoromethyl group and an indole moiety with a methylsulfonyl substituent, which contribute to its unique biological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone
  • Molecular Formula : C11H8F3NO3S
  • CAS Number : 342885-53-4

The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for drug development and biological studies.

The biological activity of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of target proteins, leading to diverse biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with indole structures have shown selective cytotoxicity against various cancer cell lines. For example, related compounds demonstrated IC50 values as low as 0.3 µg/mL against breast cancer cell lines (MCF-7) .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored:

  • Mechanism : The indole derivatives can inhibit the production of inflammatory cytokines such as TNF-α. In specific assays, compounds similar to this one showed inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies highlight the compound's biological activities:

  • Inhibition of Type III Secretion System : A study demonstrated that related compounds could downregulate the expression of key activators involved in bacterial secretion systems, indicating potential applications in antimicrobial therapies .
  • Cell Viability Assays : In assays using human cancer cell lines, compounds structurally related to 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone exhibited significant cytotoxic effects at micromolar concentrations .

Comparative Analysis

To better understand the unique properties of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityIC50 Values
2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-ethanoneLacks methylsulfonyl groupModerate anticancer activityVaries
1-(Methylsulfonyl)-1H-indole-3-carbaldehydeContains methylsulfonyl groupLimited anticancer activityHigher than target compound
2,2,2-Trifluoro-1-(indol-3-yl)ethanolLacks both functional groupsLow bioactivityHigher IC50

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone?

  • Methodology :

  • Step 1 : Functionalize the indole core via sulfonylation. Treat 1H-indole with methylsulfonyl chloride in a polar aprotic solvent (e.g., DCM) at 0–5°C to yield 1-(methylsulfonyl)-1H-indole .
  • Step 2 : Introduce the trifluoroacetyl group. React the sulfonylated indole with trifluoroacetyl chloride under controlled conditions (e.g., −10°C in DCM) to minimize side reactions. Purify via column chromatography using hexane/ethyl acetate gradients .
  • Key Considerations : Monitor reaction progress via TLC and confirm product purity using 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :

  • 1H^{1}\text{H} NMR identifies protons on the indole and methylsulfonyl groups. The deshielded proton at C3 of the indole typically appears at δ 8.2–8.5 ppm.
  • 19F^{19}\text{F} NMR detects the trifluoromethyl group (δ −60 to −70 ppm) .
    • X-ray Crystallography : Resolves absolute stereochemistry and confirms molecular geometry. Use SHELXL for refinement, ensuring R-factor < 0.05 for high precision .
    • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular formula (e.g., [M+H]+^+ at m/z 305.0452) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Acts as a precursor for Cathepsin K inhibitors (e.g., Odanacatib analogs) via Suzuki-Miyaura cross-coupling or bioreduction .
  • Enzyme Inhibition Studies : The trifluoromethyl ketone moiety binds covalently to catalytic cysteine residues, enabling mechanistic studies of proteases .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives be addressed?

  • Enzymatic Resolution : Use alcohol dehydrogenases (ADHs) for enantioselective reduction of ketone intermediates. For example:

  • ADH from Ralstonia spp. yields (R)-alcohols (>90% ee), while Lactobacillus brevis ADH produces (S)-enantiomers .
  • Optimize reaction conditions (pH 7.5, 30°C) with NADPH cofactor recycling .
    • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. How do computational methods predict the biological activity of derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., Cathepsin K). Focus on hydrogen bonding between the trifluoromethyl ketone and catalytic Cys25 .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex integrity .

Q. How can contradictory crystallographic and computational data be resolved?

  • Iterative Refinement : Re-examine crystallographic data (e.g., electron density maps) using SHELXL to validate bond angles/distances. Compare with DFT-optimized structures (B3LYP/6-31G*) .
  • Experimental Validation : Synthesize derivatives with modified substituents to test computational predictions. For example, replace the methylsulfonyl group with ethylsulfonyl to assess steric effects .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) for Suzuki-Miyaura couplings. Higher yields (>80%) are achieved with PdCl2_2(dppf) in aqueous DMF .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve temperature control and scalability .

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